Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

HIF inhibition Hypoxia-inducible factor Oncology

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS RN: 1342517-55-8) is a heterocyclic conjugate bearing a 1,2,4-oxadiazole ring fused at the 5-position to an unsubstituted 1H-pyrazol-3-yl moiety, with an ethyl carboxylate ester at the 3-position of the oxadiazole. The molecular formula is C₈H₈N₄O₃, and the molecular weight is 208.17 g/mol.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B13637744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=NN2
InChIInChI=1S/C8H8N4O3/c1-2-14-8(13)6-10-7(15-12-6)5-3-4-9-11-5/h3-4H,2H2,1H3,(H,9,11)
InChIKeyBUDWQAJODKRJNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate: Chemical Identity, Core Scaffold, and Procurement Specifications


Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate (CAS RN: 1342517-55-8) is a heterocyclic conjugate bearing a 1,2,4-oxadiazole ring fused at the 5-position to an unsubstituted 1H-pyrazol-3-yl moiety, with an ethyl carboxylate ester at the 3-position of the oxadiazole . The molecular formula is C₈H₈N₄O₃, and the molecular weight is 208.17 g/mol . The compound is categorized as a pyrazole/1,2,4-oxadiazole conjugate ester and is supplied exclusively for research and further manufacturing purposes, not for direct human use .

Why Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate Cannot Be Replaced by Generic Oxadiazole or Pyrazole Analogs


The specific 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core of this compound has been explicitly identified as a novel chemotype for inhibiting the hypoxia-induced transcription of target genes regulated by hypoxia-inducible factor (HIF) [1]. Substitution at either the pyrazole N1 position or the oxadiazole 3-position (the ethyl ester site) can drastically alter or ablate this activity [1]. Generic substitution with simpler 1,2,4-oxadiazoles or isolated pyrazoles that lack the precise 5-(1H-pyrazol-3-yl) connectivity and the 3-carboxylate ester will not reproduce the validated HIF inhibitory potency and structure-activity relationship (SAR) described in the literature, thereby introducing unquantified experimental variability [1].

Quantitative Differentiation Evidence for Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate Against Structural Analogs


HIF Inhibitory Potency Optimization: 270-Fold Improvement from Initial Hit to Optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole Core

Chemical optimization of the substituted 1H-pyrazole-3-carboxamide hit class led to the development of novel 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazoles. The HIF inhibitory potency in the screening cell system was improved from an initial IC₅₀ of 190 nM (for the original 1H-pyrazole-3-carboxamide hit) to 0.7 nM (for the optimized 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core) [1]. This core structural motif is precisely embodied in ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate.

HIF inhibition Hypoxia-inducible factor Oncology Cancer research Transcription factor

Antibacterial Activity of Pyrazole/1,2,4-Oxadiazole Conjugate Ester Derivatives Against Standard Ciprofloxacin

In vitro antibacterial evaluation of pyrazole/1,2,4-oxadiazole conjugate ester derivatives (series 7a–j) demonstrated zone of inhibition values ranging from 9.3 mm to 18.7 mm against S. aureus and E. coli at 100 μg/mL [1]. Notably, compound 7i (a substituted pyrazole/1,2,4-oxadiazole conjugate ester) exhibited a zone of inhibition of 18.7 mm against S. aureus, exceeding that of the standard drug ciprofloxacin (18.0 mm) at the same concentration [1].

Antibacterial Gram-positive Gram-negative Antimicrobial resistance Medicinal chemistry

HIF Target Gene Suppression in A549 Lung Adenocarcinoma Cells

For a key compound within the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole series, the ability to suppress hypoxia-induced expression of HIF target genes was studied in A549 human lung adenocarcinoma cells [1]. The compound demonstrated suppression of HIF target gene transcription under hypoxic conditions, validating functional HIF pathway inhibition beyond primary screening assays [1]. This functional validation extends the relevance of the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole scaffold—and by extension, ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate—from biochemical inhibition to cellular pathway modulation.

HIF target genes A549 Lung adenocarcinoma Hypoxia response Cancer biology

Favorable Oral Pharmacokinetic Profile in Rat for 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole Series

A key compound from the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole series was evaluated for its pharmacokinetic profile in rats after both intravenous and oral administration [1]. The compound showed a favorable pharmacokinetic profile following oral dosing, indicating that the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core possesses drug-like properties suitable for in vivo studies [1]. While specific PK parameters for ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate are not reported, the demonstration of oral bioavailability within this exact structural class provides procurement justification for in vivo experimental planning.

Pharmacokinetics Oral bioavailability Rat PK Drug metabolism ADME

Optimal Research and Industrial Application Scenarios for Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate


HIF Pathway Probe Development and Hypoxia-Related Oncology Research

Researchers developing cellular or biochemical assays to probe the hypoxia-inducible factor (HIF) pathway should prioritize this compound as a reference scaffold. The 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core has demonstrated HIF inhibitory potency improved from 190 nM to 0.7 nM during SAR optimization and has been validated for suppression of HIF target genes in A549 lung adenocarcinoma cells [1]. Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate serves as a foundational intermediate for constructing HIF-active derivatives with this validated pharmacophore [1].

Antibacterial Lead Discovery and Structure-Activity Relationship Expansion

Medicinal chemistry groups pursuing novel antibacterial agents against Gram-positive and Gram-negative pathogens should consider this compound as a synthetic entry point to the pyrazole/1,2,4-oxadiazole conjugate ester class. Derivatives from this class (series 7a–j) have shown antibacterial activity with zone of inhibition values up to 18.7 mm against S. aureus, exceeding the performance of ciprofloxacin (18.0 mm) under identical assay conditions [1]. The ethyl ester at the 3-position provides a reactive handle for further derivatization or hydrolysis to the carboxylic acid for amide coupling reactions [1].

In Vivo PK/PD Studies Requiring Orally Bioavailable HIF Inhibitor Scaffolds

Investigators designing in vivo efficacy studies in rodent models of hypoxia-driven pathologies should procure compounds within this scaffold class based on the demonstrated favorable oral pharmacokinetic profile of the 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole core in rats [1]. Ethyl 5-(1H-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate can serve as a starting material for synthesizing analogs with optimized PK properties, leveraging the class-level oral bioavailability validation to reduce the risk of poor absorption or rapid clearance in animal studies [1].

Heterocyclic Building Block for Diversified Bioactive Compound Libraries

Synthetic chemistry cores and medicinal chemistry facilities requiring versatile 1,2,4-oxadiazole-pyrazole building blocks should stock this compound as a strategic intermediate. The 3-carboxylate ethyl ester can be readily hydrolyzed to the carboxylic acid, enabling amide bond formation with diverse amines, while the unsubstituted 1H-pyrazol-3-yl moiety permits N-alkylation or arylation for further scaffold elaboration [1]. This dual functionalization potential supports the rapid generation of compound libraries targeting multiple biological pathways [1].

Quote Request

Request a Quote for Ethyl 5-(1h-pyrazol-3-yl)-1,2,4-oxadiazole-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.